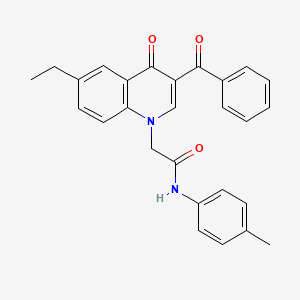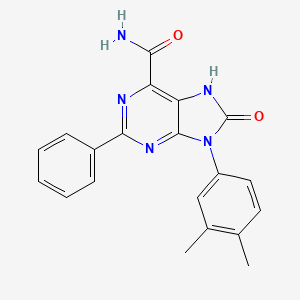
N,N-Dimetil-5-(trifluorometil)piridina-2-carboxamida
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N-Dimethyl-5-(trifluoromethyl)pyridine-2-carboxamide: is a chemical compound characterized by the presence of a pyridine ring substituted with a trifluoromethyl group and a carboxamide group.
Aplicaciones Científicas De Investigación
Chemistry: N,N-Dimethyl-5-(trifluoromethyl)pyridine-2-carboxamide is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it valuable in the development of new chemical entities .
Biology: In biological research, this compound is used to study the effects of trifluoromethyl groups on biological activity. It serves as a model compound in various biochemical assays .
Medicine: Its structure is similar to that of certain pharmaceutical agents, making it a candidate for the development of new drugs .
Industry: In the agrochemical industry, N,N-Dimethyl-5-(trifluoromethyl)pyridine-2-carboxamide is used in the synthesis of pesticides and herbicides. Its chemical properties make it effective in protecting crops from pests .
Mecanismo De Acción
Target of Action
It’s known that trifluoromethylpyridines and their derivatives, which include this compound, have been used in the pharmaceutical industry . They are thought to interact with multiple receptors due to the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .
Mode of Action
The biological activities of trifluoromethylpyridine derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .
Biochemical Pathways
It’s known that trifluoromethylpyridines and their derivatives have been used in the pharmaceutical industry , suggesting that they may interact with various biochemical pathways.
Pharmacokinetics
The compound’s molecular weight is 21818 , which may influence its bioavailability and pharmacokinetic properties.
Result of Action
It’s known that trifluoromethylpyridines and their derivatives have been used in the pharmaceutical industry , suggesting that they may have various biological effects.
Action Environment
The compound’s unique physicochemical properties, including the presence of the fluorine atom and the pyridine moiety , may influence its interaction with the environment.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N,N-Dimethyl-5-(trifluoromethyl)pyridine-2-carboxamide typically involves the reaction of 5-(trifluoromethyl)pyridine-2-carboxylic acid with N,N-dimethylamine. The reaction is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The reaction conditions often include a solvent like dichloromethane and are performed at room temperature .
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Análisis De Reacciones Químicas
Types of Reactions: N,N-Dimethyl-5-(trifluoromethyl)pyridine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted pyridine derivatives.
Comparación Con Compuestos Similares
- N,N-Dimethyl-3-(trifluoromethyl)pyridine-2-carboxamide
- N,N-Dimethyl-4-(trifluoromethyl)pyridine-2-carboxamide
- N,N-Dimethyl-6-(trifluoromethyl)pyridine-2-carboxamide
Uniqueness: N,N-Dimethyl-5-(trifluoromethyl)pyridine-2-carboxamide is unique due to the position of the trifluoromethyl group on the pyridine ring. This positional isomerism can significantly affect the compound’s chemical reactivity and biological activity. The 5-position substitution provides distinct steric and electronic properties compared to other positional isomers .
Propiedades
IUPAC Name |
N,N-dimethyl-5-(trifluoromethyl)pyridine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9F3N2O/c1-14(2)8(15)7-4-3-6(5-13-7)9(10,11)12/h3-5H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUNWRJIGBBJVKF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1=NC=C(C=C1)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9F3N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-benzyl-2-{5-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}acetamide](/img/structure/B2420659.png)
![[(7-Methylimidazo[1,2-a]pyrimidin-2-yl)methyl]amine hydrochloride](/img/structure/B2420661.png)

![N-(6-fluorobenzo[d]thiazol-2-yl)-2-(4-fluorophenyl)-N-(pyridin-2-ylmethyl)acetamide](/img/structure/B2420665.png)
![2-(2H-1,3-benzodioxol-5-yloxy)-N-(2-{[6-(4-methylpiperazin-1-yl)pyrimidin-4-yl]oxy}ethyl)acetamide](/img/structure/B2420666.png)

![4,4,4-Trifluoro-1-[3-(pyridin-4-yloxy)azetidin-1-yl]butan-1-one](/img/structure/B2420669.png)

![N-{4,6-dioxa-10-thia-12-azatricyclo[7.3.0.0^{3,7}]dodeca-1(9),2,7,11-tetraen-11-yl}-2-(methylsulfanyl)benzamide](/img/structure/B2420672.png)
![ethyl 6-methyl-2-oxo-4-{[2-oxo-2-(pyrrolidin-1-yl)ethyl]sulfanyl}-1,2-dihydropyrimidine-5-carboxylate](/img/structure/B2420675.png)



